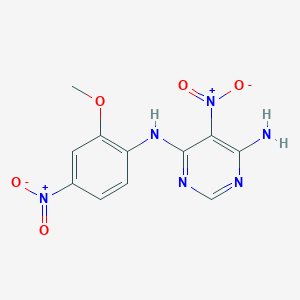

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPD is a member of the pyrimidine family and possesses unique properties that make it a promising candidate for further investigation.

Applications De Recherche Scientifique

Antiviral Activity

Compounds derived from 2,4-diaminopyrimidines, including modifications similar to N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine, have been explored for their antiviral properties. For example, derivatives of 2,4-diaminopyrimidines have shown marked inhibitory effects against retroviruses in cell cultures, demonstrating potential as antiviral agents. These compounds exhibit poor to no activity against DNA viruses but significant effects on retrovirus replication, highlighting their selective antiviral applications (Hocková et al., 2003).

Organic Synthesis and Rearrangements

The structural motif of N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine lends itself to various organic transformations and rearrangements. Studies have shown that methoxypyrimidines can undergo thermal rearrangements to yield N-methyl-2(or 4)-oxopyrimidines, demonstrating the reactivity and versatility of these compounds in organic synthesis (Brown & Lee, 1970).

Electrochemical Properties

Research into novel poly(amine−amide)s incorporating triphenylamine units, related to the core structure of N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine, has unveiled materials with stable yellow and blue electrochromic behaviors. These materials, characterized by their aromatic diamine component, exhibit high thermal stability and electrochemical activity, making them suitable for electrochromic device applications (Liou & Lin, 2009).

Sugar-Derived Diamines Synthesis

The synthesis of sugar-derived 1,2-diamines via reactions incorporating bromonitroalkanes demonstrates the utility of pyrimidine derivatives in the preparation of biologically relevant molecules. This approach, involving the use of chiral sugar-derived imines, leads to β-nitroamines and their subsequent transformation into 1,2-diamines, underscoring the role of pyrimidine derivatives in medicinal chemistry (Soengas & Silva, 2013).

Propriétés

IUPAC Name |

4-N-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O5/c1-22-8-4-6(16(18)19)2-3-7(8)15-11-9(17(20)21)10(12)13-5-14-11/h2-5H,1H3,(H3,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMULDUFXVMSABZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2-methoxy-4-nitrophenyl)-5-nitropyrimidine-4,6-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2584841.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2584850.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2584852.png)

![Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate](/img/structure/B2584855.png)

![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)

![N-(furan-2-ylmethyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2584859.png)

![2-bromo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2584862.png)